molecular formula C19H19FN6O B2893710 5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine CAS No. 2380067-65-0

5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine

Cat. No.: B2893710
CAS No.: 2380067-65-0
M. Wt: 366.4
InChI Key: ARQGDAHLHXETBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated pyrimidine, piperazine, and imidazole moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole moiety to the piperazine derivative under controlled conditions, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-phenylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool for understanding receptor-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety may enhance binding affinity, while the piperazine and imidazole rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine apart is its combination of fluorinated pyrimidine, piperazine, and imidazole moieties. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple scientific fields.

Properties

IUPAC Name

[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-24-13-21-11-15(24)19(27)26-9-7-25(8-10-26)18-16(20)17(22-12-23-18)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQGDAHLHXETBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.